molecular formula C17H17BrO2 B8357191 4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene

4-(Benzyloxy)-1-bromo-2-(2-methylallyloxy)benzene

Cat. No. B8357191
M. Wt: 333.2 g/mol
InChI Key: QPNFJPXZTNKKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106087B2

Procedure details

To a solution of 5-(benzyloxy)-2-bromophenol (Simas, A. B. C., et al, Synthesis, (1999):1017-21) (8.15 g, 29.3 m mol) in DMF (150 mL) was added potassium carbonate (4.46 g, 32.2 mmol) slowly at 0° C. The mixture was stirred at ambient temperature for half an hour, followed by the addition of 3-bromo-2-methylpropene (3.35 mL, 32.2 mmol) during half an hour at 0° C. The mixture was stirred at ambient temperature overnight and quenched with saturated ammonium chloride (50 mL). The aqueous mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/20) to give the title compound (10.0 g, 94%): 1H NMR (300 MHz, CDCl3) δ 7.43-7.29 (m, 5H), 6.53 (d, 1H), 6.45 (dd, 1H), 5.15-4.94 (m, 4H), 4.43 (s, 2H), 1.82 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 159.1, 155.6, 140.1, 136.5, 133.1, 128.6, 128.1, 127.5, 112.9, 107.2, 103.3, 102.0, 72.4, 70.3, 19.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([Br:16])=[C:13]([OH:15])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:24][C:25]([CH3:27])=[CH2:26]>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([Br:16])=[C:13]([O:15][CH2:26][C:25]([CH3:27])=[CH2:24])[CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)O)Br
Step Two
Name
Quantity
3.35 mL
Type
reactant
Smiles
BrCC(=C)C
Step Three
Name
Quantity
4.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, et al, Synthesis, (1999)
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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